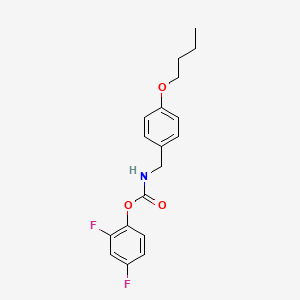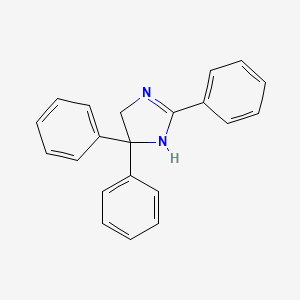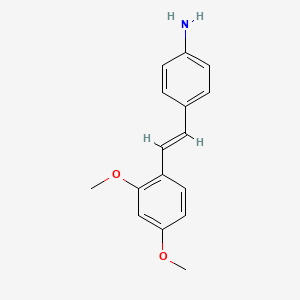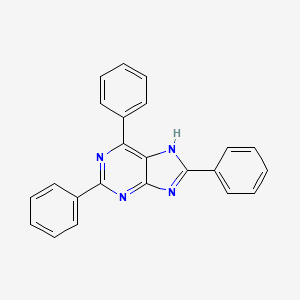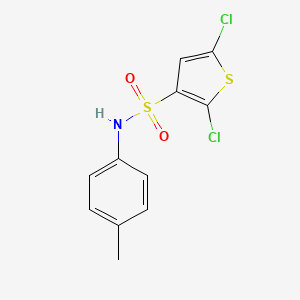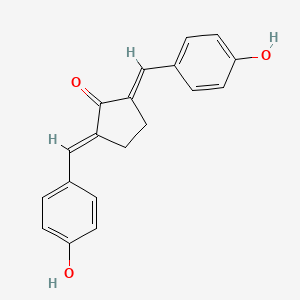
2,5-Bis(4-hydroxybenzylidene)cyclopentanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(4-hidroxibencilideno)ciclopentanona es un compuesto orgánico sintético conocido por su estructura química única y sus significativas actividades biológicas. Se caracteriza por la presencia de dos grupos hidroxibencilideno unidos a un anillo de ciclopentanona.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 2,5-bis(4-hidroxibencilideno)ciclopentanona típicamente implica la reacción de condensación de Claisen-Schmidt. Esta reacción se lleva a cabo haciendo reaccionar 4-hidroxibenzaldehído con ciclopentanona en presencia de un catalizador ácido, como el ácido sulfúrico, en un solvente como el metanol o el 2-butanol . Las condiciones de reacción a menudo incluyen enfriar la mezcla y agregar el catalizador ácido gota a gota para controlar la velocidad de reacción y evitar reacciones secundarias .
Métodos de producción industrial: Si bien los métodos específicos de producción industrial para 2,5-bis(4-hidroxibencilideno)ciclopentanona no están ampliamente documentados, la condensación de Claisen-Schmidt sigue siendo la ruta sintética principal. Escalar esta reacción para fines industriales implicaría optimizar las condiciones de reacción, como la temperatura, la elección del solvente y la concentración del catalizador, para garantizar un alto rendimiento y pureza del producto.
Análisis De Reacciones Químicas
Tipos de reacciones: 2,5-Bis(4-hidroxibencilideno)ciclopentanona experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar quinonas u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo carbonilo en un alcohol u otras formas reducidas.
Sustitución: Los grupos hidroxilo pueden participar en reacciones de sustitución, como la esterificación o la eterificación
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de litio y aluminio (LiAlH₄) se utilizan normalmente.
Sustitución: Reactivos como los cloruros de acilo o los haluros de alquilo se pueden utilizar para reacciones de esterificación o eterificación
Principales productos:
Oxidación: Quinonas u otros derivados oxidados.
Reducción: Alcoholes u otras formas reducidas.
Sustitución: Ésteres o éteres dependiendo del sustituyente introducido
Aplicaciones Científicas De Investigación
2,5-Bis(4-hidroxibencilideno)ciclopentanona tiene una amplia gama de aplicaciones en la investigación científica:
Química medicinal: El compuesto exhibe actividad citotóxica contra varias líneas celulares de cáncer, incluidas las células HeLa, lo que lo convierte en un posible candidato para el desarrollo de fármacos contra el cáncer
Ciencia de materiales: Se utiliza como bloque de construcción en la síntesis de policarbonatos colestéricos fotorreactivos, que tienen aplicaciones en pantallas de cristal líquido y otros materiales ópticos.
Química de polímeros: El compuesto se incorpora a poliésteres y policarbonatos para impartir propiedades ópticas y mecánicas únicas.
Investigación biológica: Sus actividades antioxidantes, antimicrobianas y antiinflamatorias son de interés para el desarrollo de nuevos agentes terapéuticos.
Mecanismo De Acción
El mecanismo de acción de 2,5-bis(4-hidroxibencilideno)ciclopentanona implica su interacción con objetivos y vías celulares:
Actividad citotóxica: El compuesto induce la apoptosis en las células cancerosas al generar especies reactivas de oxígeno (ROS) y alterar la función mitocondrial
Actividad antioxidante: Elimina los radicales libres y reduce el estrés oxidativo en las células.
Actividad antimicrobiana: El compuesto altera las membranas celulares bacterianas e inhibe el crecimiento de bacterias patógenas.
Comparación Con Compuestos Similares
2,5-Bis(4-hidroxibencilideno)ciclopentanona se puede comparar con otros compuestos similares, como:
2,5-Bis(4-clorobencilideno)ciclopentanona: Este compuesto tiene características estructurales similares pero con sustituyentes de cloro, que pueden alterar su actividad biológica y reactividad química.
2,6-Bis(4-hidroxibencilideno)ciclohexanona: Este compuesto tiene un anillo de ciclohexanona en lugar de un anillo de ciclopentanona, lo que puede afectar sus propiedades físicas y químicas.
2,5-Bis(4-hidroxi-3-metoxibencilideno)ciclopentanona: La presencia de grupos metoxi puede mejorar la actividad antioxidante del compuesto.
Propiedades
Fórmula molecular |
C19H16O3 |
|---|---|
Peso molecular |
292.3 g/mol |
Nombre IUPAC |
(2E,5E)-2,5-bis[(4-hydroxyphenyl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C19H16O3/c20-17-7-1-13(2-8-17)11-15-5-6-16(19(15)22)12-14-3-9-18(21)10-4-14/h1-4,7-12,20-21H,5-6H2/b15-11+,16-12+ |
Clave InChI |
YSEMBYWAAKOCKW-JOBJLJCHSA-N |
SMILES isomérico |
C1/C(=C\C2=CC=C(C=C2)O)/C(=O)/C(=C/C3=CC=C(C=C3)O)/C1 |
SMILES canónico |
C1CC(=CC2=CC=C(C=C2)O)C(=O)C1=CC3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





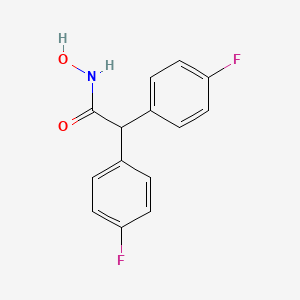

![2,3,4,11-tetrahydro-1H-benzo[a]carbazole](/img/structure/B10841281.png)
![2,3-Dihydrobenzo[d]thiazole-2-thiol](/img/structure/B10841282.png)

